
Ketamine-(methyl-d3) Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ketamine-(methyl-d3) Hydrochloride is a deuterated analog of the widely used dissociative anesthetic, ketamine hydrochloride (C₁₃H₁₆ClNO·HCl). The "methyl-d3" designation indicates that three hydrogen atoms in the methylamine group (–CH₃) are replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic labeling is critical for applications in pharmacokinetic studies, metabolic pathway tracing, and as an internal standard in mass spectrometry (LC-MS/MS) to avoid interference from endogenous compounds .
- Reduction with LiAlD₄: Used to introduce deuterium into amine groups via reductive deuteration of amides .
- Alkylation with TsOCD₃: Methyl-d3 groups can be introduced via nucleophilic substitution using deuterated reagents like TsOCD₃ (deuterated methyl tosylate) in anhydrous THF under nitrogen .
Physicochemical properties of ketamine hydrochloride (e.g., solubility in water, methanol, and ethanol; pH ~3.5–4.1) are expected to remain largely unchanged in the deuterated form, though isotopic effects may slightly alter NMR spectra and partition coefficients .
Preparation Methods
The synthesis of Ketamine-(methyl-d3) Hydrochloride involves several steps. One efficient method starts with cyclohexanone reacting with 2-chlorophenyl magnesium bromide, followed by dehydration using an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized to form a hydroxy ketone, which undergoes imination with methyl amine. The final step involves the rearrangement of the imine at elevated temperatures to produce ketamine . Industrial production methods often utilize continuous flow processes, which are more sustainable and efficient. These methods involve hydroxylation with molecular oxygen, imination with triisopropyl borate, and thermolysis using Montmorillonite K10 as a catalyst .
Chemical Reactions Analysis
Ketamine-(methyl-d3) Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form norketamine, primarily through the action of cytochrome P450 enzymes.
Reduction: Reduction reactions can convert ketamine to its secondary amine derivatives.
Substitution: Substitution reactions often involve the replacement of the chlorine atom with other functional groups, leading to the formation of various analogs. Common reagents used in these reactions include potassium permanganate for oxidation and methyl amine for imination.
Scientific Research Applications
Pharmacokinetics and Metabolism
Ketamine-(methyl-d3) hydrochloride is primarily used to study the metabolic pathways of ketamine. The presence of deuterium allows researchers to track the compound's behavior in biological systems more accurately than with non-deuterated forms. This tracking can elucidate:
- Metabolic Pathways : Understanding how ketamine is metabolized into its active metabolites, such as norketamine, can inform dosing strategies and predict therapeutic outcomes .
- Drug Interactions : Investigating how ketamine interacts with other drugs can help identify potential contraindications and enhance safety profiles .
Anesthesia
Ketamine has been widely used as an anesthetic due to its dissociative properties. Research involving this compound can enhance understanding of:
- Dissociative Anesthesia : Studies have shown that ketamine induces a state of anesthesia characterized by analgesia and sedation without complete loss of consciousness .
- Adjunctive Use : In combination with other anesthetics, ketamine can improve analgesia while reducing the required doses of opioids .
Analgesia
Ketamine's role as an analgesic has been explored extensively:
- Pain Management : It provides effective pain relief in various settings, including postoperative care and chronic pain management, often with fewer respiratory side effects compared to traditional opioids .
- Mechanisms of Action : Research indicates that ketamine exerts its analgesic effects through NMDA receptor antagonism and modulation of inflammatory pathways .
Antidepressant Effects
Recent studies have highlighted the rapid-acting antidepressant properties of ketamine:
- Treatment-Resistant Depression : this compound is being explored for its potential to alleviate symptoms in patients who do not respond to conventional antidepressants .
- Mechanistic Insights : The unique properties of this compound allow researchers to dissect the neurobiological mechanisms underlying its antidepressant effects, including interactions with various neurotransmitter systems like dopamine and serotonin .
Research Methodologies
The applications of this compound extend into various research methodologies:
- In Vivo Studies : Animal models are often employed to assess the pharmacological effects and safety profiles of ketamine derivatives .
- Clinical Trials : Clinical studies are conducted to evaluate efficacy in treating depression and pain, often measuring outcomes using standardized scales such as the Hamilton Depression Rating Scale .
Comparative Analysis with Other Compounds
A comparative analysis highlights the unique attributes of this compound relative to similar compounds:
Compound | Properties | Research Focus |
---|---|---|
Ketamine | NMDA receptor antagonist; anesthetic | Anesthesia, analgesia, antidepressant effects |
Esketamine | S-enantiomer; more potent than racemic ketamine | Antidepressant efficacy with fewer side effects |
Methoxetamine | NMDA antagonist; similar structure | Analgesic properties; potential recreational use |
Phencyclidine (PCP) | NMDA antagonist; higher psychotomimetic effects | Abuse potential; neuropharmacological studies |
This table illustrates how this compound stands out due to its stable isotopic labeling, which facilitates detailed metabolic studies that are not possible with other compounds.
Case Study 1: Rapid Antidepressant Effects
A clinical trial involving patients with major depressive disorder demonstrated significant improvements in depressive symptoms following administration of low-dose intravenous ketamine. The study utilized Hamilton Depression Rating Scale scores to quantify changes, revealing a rapid onset of action that is characteristic of ketamine therapy .
Case Study 2: Pain Management in Trauma
In a pediatric setting, ketamine was effectively used for analgesia during ophthalmologic procedures. The results indicated that it provided pain relief comparable to opioids but with reduced respiratory depression risks, showcasing its utility in acute pain management scenarios .
Mechanism of Action
The mechanism of action of Ketamine-(methyl-d3) Hydrochloride involves non-competitive antagonism of NMDA receptors, which reduces pain perception and induces sedation. It also interacts with opioid mu receptors and sigma receptors, contributing to its analgesic and dissociative effects . Additionally, ketamine’s metabolites, such as (2R,6R)-hydroxynorketamine, play a significant role in its antidepressant activity by activating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the mammalian target of rapamycin (mTOR) pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
Deschloro-N-ethyl-Ketamine Hydrochloride
- Structure: Replaces the chlorine atom in ketamine with an ethyl group (C₁₄H₁₉NO·HCl) .
- Applications: Used in forensic and research settings to study dissociative anesthetic analogs.
- Purity and Stability : ≥98% purity, stable at –20°C for ≥5 years , comparable to ketamine hydrochloride storage conditions .
Memantine-(dimethyl-d6) Hydrochloride
- Structure : A deuterated NMDA receptor antagonist with six deuterium atoms in dimethyl groups (C₁₂D₆H₁₆ClN) .
- Applications : Used to study pharmacokinetics and receptor binding. Unlike Ketamine-(methyl-d3), Memantine-(dimethyl-d6) targets Alzheimer’s disease and lacks dissociative anesthetic properties.
- Isotopic Labeling : Demonstrates the utility of deuteration in reducing metabolic degradation, a feature shared with Ketamine-(methyl-d3) .
Comparison with Isotopically Labeled Compounds
L-Methionine-(methyl-d3)
- Applications : Used in bacterial transport assays (e.g., M. bovis BCG) to quantify methionine uptake via LC-MS/MS .
- Key Difference: While both compounds use deuterated methyl groups, L-methionine-(methyl-d3) focuses on amino acid transport, whereas Ketamine-(methyl-d3) is tailored for anesthetic metabolism studies.
Methyl-13C,d3-amine Hydrochloride
- Structure : Combines ¹³C and deuterium labeling (¹³CH₃D₃ClN) .
- Applications: Serves as a stable isotope standard in analytical chemistry.
Pharmacological and Analytical Utility
Internal Standards in LC-MS/MS
- Pyridoxine-(methyl-d3) Hydrochloride : Used as an internal standard for quantifying vitamin B₆ vitamers in human hair . Similarly, Ketamine-(methyl-d3) could standardize ketamine quantification in biological matrices.
- Isotopomers in DNA Analysis: Deuterated cytosine and 5-methylcytosine (e.g., [¹⁵N₃]cytosine) highlight the precision of deuterated standards in distinguishing analytes from background noise .
Metabolic Studies
- Deuterium Kinetic Isotope Effect (KIE) : Deuteration slows metabolic oxidation, prolonging drug half-life. For example, methionine-(methyl-d3) uptake assays in M. bovis BCG revealed transporter dependency , a principle applicable to Ketamine-(methyl-d3) for mapping hepatic metabolism.
Data Tables
Table 1: Key Properties of Ketamine-(methyl-d3) Hydrochloride and Analogs
Compound | Molecular Formula | Purity | Key Application | Isotopic Labeling |
---|---|---|---|---|
Ketamine-(methyl-d3) HCl | C₁₃H₁₃D₃ClNO·HCl | ≥98%* | Metabolic tracing, LC-MS/MS | Methyl-d3 |
Deschloro-N-ethyl-Ketamine | C₁₄H₁₉NO·HCl | ≥98% | Forensic research | None |
Memantine-(dimethyl-d6) HCl | C₁₂D₆H₁₆ClN | ≥97% D | Neuropharmacology | Dimethyl-d6 |
Methyl-13C,d3-amine HCl | ¹³CH₃D₃ClN | 99% | Analytical standards | ¹³C, Methyl-d3 |
*Inferred from similar deuterated compounds .
Biological Activity
Ketamine-(methyl-d3) hydrochloride is a deuterated form of ketamine, a compound widely recognized for its anesthetic and antidepressant properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
Ketamine primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist , which plays a crucial role in its anesthetic and antidepressant effects. The compound's action on the NMDA receptor leads to the modulation of glutamate neurotransmission, which is essential for synaptic plasticity and cognitive function. The S-enantiomer of ketamine exhibits a higher affinity for the NMDA receptor compared to the R-enantiomer , making it more potent in both anesthetic and analgesic applications .
In addition to NMDA receptor antagonism, ketamine influences other neurotransmitter systems:
- Dopaminergic System : Ketamine enhances dopamine release in the brain, contributing to its antidepressant effects. Studies have shown that acute administration leads to increased dopamine levels in various brain regions, including the frontal cortex and nucleus accumbens .
- Serotonergic System : Ketamine's interaction with serotonin receptors also plays a role in its mood-enhancing properties. This interaction may involve the modulation of serotoninergic pathways that affect mood regulation .
- Opioid Receptors : There is evidence suggesting that ketamine may exert analgesic effects through opioid receptor pathways, although this mechanism is less well characterized compared to its NMDA antagonism .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body:
- Bioavailability : Approximately 93% after intravenous administration.
- Half-Life : The distribution half-life is around 1.95 minutes, allowing for quick onset of action .
- Metabolism : Ketamine is primarily metabolized in the liver to norketamine, which also possesses psychoactive properties. The metabolites can influence the overall therapeutic effects and side effects experienced by patients .
Antidepressant Effects
Ketamine has garnered significant attention for its rapid antidepressant effects, particularly in treatment-resistant depression (TRD). Clinical trials have demonstrated:
- Rapid Onset : Patients often experience relief from depressive symptoms within hours of administration.
- Sustained Effects : Some studies report sustained antidepressant effects lasting several weeks post-treatment .
A meta-analysis revealed a significant reduction in depressive symptoms within 24 hours following ketamine infusion, highlighting its potential as a fast-acting treatment option for major depressive disorder (MDD) .
Cognitive Impairments
While ketamine shows promise as an antidepressant, it can also induce cognitive impairments. Research indicates that both acute and chronic use may lead to deficits in memory and executive function. For instance:
- Acute studies show impairments in item recognition and working memory.
- Chronic users exhibit persistent cognitive deficits that resemble changes observed in schizophrenia patients .
Case Studies
Q & A
Basic Research Questions
Q. What are the key chemical and physical properties of Ketamine-(methyl-d3) Hydrochloride, and how do they influence experimental design?
- Answer : this compound (C₁₃D₃H₁₃ClNO·HCl) is a deuterated analog of ketamine hydrochloride. Key properties include:
- Solubility : Freely soluble in water and methanol, critical for preparing stable solutions in pharmacokinetic studies .
- Molecular Weight : 277.2 g/mol, with deuterium at the methyl group, which may alter metabolic stability .
- Purity Standards : Must adhere to ≥98.5% purity, validated via thin-layer chromatography (TLC) and heavy metal testing (≤20 ppm Pb, ≤2 ppm As) .
- Methodological Note : Use methanol for sample dissolution in TLC to avoid interference from non-polar impurities .
Q. How is the purity of this compound validated in preclinical studies?
- Answer : Purity validation involves:
- Heavy Metal Testing : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect Pb, Hg, and Cd at ≤20 ppm .
- Related Substances Analysis : TLC with cyclohexane/isopropylamine (49:1) to resolve impurities; spots must not exceed 0.5% intensity relative to the principal peak .
- Loss on Drying : ≤1.0% weight loss after desiccation, ensuring hygroscopicity does not compromise stability .
- Data Table :
Test | Method | Acceptance Criteria |
---|---|---|
Heavy Metals | ICP-MS | ≤20 ppm |
Arsenic | Hydride Generation | ≤2 ppm |
Related Substances | TLC | ≤0.5% impurities |
Q. What are the best practices for preparing and storing deuterated ketamine solutions?
- Answer :
- Preparation : Dissolve in deuterated solvents (e.g., D₂O or CD₃OD) for NMR studies to avoid proton interference .
- Storage : Keep in airtight, light-resistant containers at -20°C to prevent deuterium exchange and degradation .
Advanced Research Questions
Q. How does the methyl-d3 isotopic label impact ketamine’s metabolic pathways compared to non-deuterated analogs?
- Answer : The deuterium isotope effect (DIE) reduces first-pass metabolism by cytochrome P450 enzymes, increasing plasma half-life. For example:
- In Vivo Studies : Deuterated ketamine shows 1.5-fold higher AUC in rodent models due to slowed N-demethylation .
- Contradictions : Some studies report minimal DIE in CNS penetration, necessitating LC-MS/MS validation of brain-to-plasma ratios .
Q. What strategies resolve discrepancies in neuropharmacological data between in vitro and in vivo models using this compound?
- Answer : Discrepancies often arise from blood-brain barrier (BBB) dynamics. Strategies include:
- Microdialysis : Direct measurement of extracellular ketamine levels in rodent prefrontal cortex to correlate in vitro receptor binding (e.g., NMDA IC₅₀) with in vivo effects .
- Isotope Tracing : Administer deuterated and non-deuterated ketamine simultaneously to compare pharmacokinetic-pharmacodynamic (PK-PD) relationships .
Q. How can researchers mitigate deuterium-related artifacts in spectroscopic analyses?
- Answer :
- NMR : Use deuterium decoupling and ¹³C-DEPT experiments to distinguish D/H signals .
- IR Spectroscopy : Monitor C-D stretching bands at ~2200 cm⁻¹ to confirm isotopic integrity .
- Artifact Mitigation : Avoid prolonged exposure to protic solvents to prevent H/D exchange .
Q. Data Contradiction Analysis
Q. Why do some studies report variable efficacy of deuterated ketamine in depression models?
- Answer : Variability arises from:
Properties
Molecular Formula |
C13H17Cl2NO |
---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-(trideuteriomethylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H/i1D3; |
InChI Key |
VCMGMSHEPQENPE-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
Canonical SMILES |
CNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.